N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride
Brand Name:
Vulcanchem
CAS No.:
19655-39-1
VCID:
VC20775666
InChI:
InChI=1S/C20H27N3O2.2ClH/c1-2-3-14-25-18-10-9-17(16-8-7-11-21-20(16)18)22-19(24)15-23-12-5-4-6-13-23;;/h7-11H,2-6,12-15H2,1H3,(H,22,24);2*1H
SMILES:
CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl
Molecular Formula:
C20H29Cl2N3O2
Molecular Weight:
414.4 g/mol
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride
CAS No.: 19655-39-1
Cat. No.: VC20775666
Molecular Formula: C20H29Cl2N3O2
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19655-39-1 |
|---|---|
| Molecular Formula | C20H29Cl2N3O2 |
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | N-(8-butoxyquinolin-5-yl)-2-piperidin-1-ylacetamide;dihydrochloride |
| Standard InChI | InChI=1S/C20H27N3O2.2ClH/c1-2-3-14-25-18-10-9-17(16-8-7-11-21-20(16)18)22-19(24)15-23-12-5-4-6-13-23;;/h7-11H,2-6,12-15H2,1H3,(H,22,24);2*1H |
| Standard InChI Key | XKBYDSXYOMOXMG-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl |
| Canonical SMILES | CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator